2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione
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Overview
Description
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, hydroxyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and benzyloxy groups can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitropyridazine: Lacks the benzyloxy group, making it less hydrophobic.
4-Hydroxy-5-nitropyridazin-3(2H)-one: Lacks the benzyloxy group, affecting its reactivity and solubility.
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridine: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances its hydrophobicity and ability to interact with hydrophobic pockets in biomolecules .
Properties
CAS No. |
92574-76-0 |
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Molecular Formula |
C12H11N3O5 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
5-nitro-2-(phenylmethoxymethyl)-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C12H11N3O5/c16-11-10(15(18)19)6-13-14(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6,13H,7-8H2 |
InChI Key |
XJBQPEABVUARQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=O)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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